Salvianolic acid

Pharmacokinetics Bioavailability ADME

Salvianolic acid congeners are not interchangeable. Sal A provides 21% greater DPPH sensitivity for antioxidant assays, while Sal B is 19.4x more potent for GSK-3β inhibition (IC₅₀ 6.97 µM). For renal fibrosis models, the A+B combination yields synergistic efficacy. Specify species to ensure target-specific potency and experimental reproducibility.

Molecular Formula C26H22O10
Molecular Weight 494.4 g/mol
CAS No. 96574-01-5
Cat. No. B192339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvianolic acid
CAS96574-01-5
Synonymssalvianolic acid A
Molecular FormulaC26H22O10
Molecular Weight494.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O
InChIInChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1
InChIKeyYMGFTDKNIWPMGF-UCPJVGPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salvianolic Acid A (CAS 96574-01-5): A Water-Soluble Polyphenolic Acid from Salvia miltiorrhiza for Cardiovascular and Neuroprotective Research Applications


Salvianolic acid A (Sal A; CAS 96574-01-5), also designated Dan phenolic acid A, is a water-soluble stilbenoid polyphenolic acid isolated from the root of Salvia miltiorrhiza Bunge (Danshen) [1]. As a key bioactive constituent among the structurally diverse salvianolic acid family, Sal A is distinguished by its molecular formula C26H22O10 and a molecular weight of 494.45 g/mol [2]. While salvianolic acid B (Sal B) constitutes the most abundant water-soluble phenolic component in Danshen, Sal A is recognized for its potent pharmacological profile, including pronounced antioxidant, anti-inflammatory, and protective effects on the blood-brain barrier, thereby positioning it as a critical reference standard and lead compound in academic and industrial cardiovascular and neuroprotective research [3].

Why Salvianolic Acid A Cannot Be Substituted by Salvianolic Acid B or Other Danshen Polyphenols in Preclinical Studies


The substitution of salvianolic acid A (Sal A) with its abundant analog salvianolic acid B (Sal B) or other phenolic constituents from Danshen is scientifically unsound due to profound differences in pharmacokinetic behavior, metabolic stability, and specific molecular target engagement. Direct comparative studies in Sprague-Dawley rats demonstrate that following oral administration, Sal A, Sal B, and rosmarinic acid (RA) exhibit distinct plasma concentration-time profiles, absorption rates, and bioavailability metrics, precluding their interchangeability in in vivo models [1]. Furthermore, in vitro metabolic stability assays reveal that Sal A, Sal B, and protocatechuic aldehyde (PAL) undergo markedly different degradation kinetics under simulated physiological conditions, with Sal A and Sal B displaying instability in both gastric and intestinal environments, whereas PAL remains relatively stable [2]. Additionally, Sal A demonstrates unique blood-brain barrier (BBB) protection mechanisms through matrix metallopeptidase 9 (MMP-9) inhibition, an activity not observed to the same extent with Sal B [3]. These quantitative and mechanistic divergences mandate the procurement of authenticated Sal A reference material for studies where specific pharmacokinetic, metabolic, or neuroprotective outcomes are under investigation.

Salvianolic Acid A: Quantifiable Differentiation Against Key Comparators for Informed Procurement


Pharmacokinetic Bioavailability of Salvianolic Acid A Compared to Salvianolic Acid B and Rosmarinic Acid

In a direct head-to-head pharmacokinetic comparison in male Sprague-Dawley rats, oral administration of a salvianolic acid extract revealed statistically significant differences in plasma concentration-time profiles among salvianolic acid A (Sal A), salvianolic acid B (Sal B), and rosmarinic acid (RA). When co-administered with borneol, the bioavailability of all three compounds increased, but to varying degrees, underscoring their distinct absorption characteristics. These data confirm that Sal A, Sal B, and RA are not pharmacokinetically equivalent and cannot be substituted for one another in in vivo studies [1].

Pharmacokinetics Bioavailability ADME

Comparative Metabolic Stability of Salvianolic Acid A and Other Salvianolic Acids Under Physiological Conditions

A comprehensive quantitative metabolic profiling study evaluated the stability of eight major salvianolic acids under acidic (pH 4.0), alkaline (pH 8.0), and simulated gastrointestinal conditions. Salvianolic acid A (Sal A) and salvianolic acid B (Sal B) were found to be unstable in both rat stomach and small intestine environments. In contrast, protocatechuic aldehyde (PAL) was significantly more stable, retaining its integrity under both acidic and alkaline conditions [1]. This differential stability profile directly impacts the amount of intact parent compound available for absorption and systemic activity.

Stability Metabolism GI Tract

Blood-Brain Barrier Protection via MMP-9 Inhibition: A Distinctive Mechanism of Salvianolic Acid A

Salvianolic acid A (Sal A) demonstrates a specific neuroprotective mechanism not prominently reported for its analog salvianolic acid B (Sal B). In a rat model of ischemia/reperfusion (I/R) injury, Sal A at a dose of 20 mg/kg significantly reduced I/R-induced upregulation of matrix metallopeptidase 9 (MMP-9), a key enzyme involved in blood-brain barrier disruption . Furthermore, in a study where Sal A was administered at doses of 5, 10, and 20 mg/kg, it was shown to maintain normal neuronal structures and increase neuron number compared to the model group [1]. While Sal B exhibits antioxidant properties, this specific, quantifiable MMP-9 inhibitory activity and associated neuroprotective outcome in vivo represent a key differentiation point for Sal A.

Blood-Brain Barrier MMP-9 Neuroprotection

Optimal Research and Industrial Applications for Salvianolic Acid A (CAS 96574-01-5)


Preclinical Pharmacokinetic and Bioavailability Studies of Polyphenolic Acids

Given the documented statistically significant differences in pharmacokinetic profiles between salvianolic acid A (Sal A) and its close analogs Sal B and rosmarinic acid (RA) following oral administration in rodent models [1], Sal A is an essential reference compound for in vivo ADME studies. Its distinct absorption, distribution, and bioavailability characteristics, particularly when modulated by absorption enhancers like borneol, make it invaluable for investigating the oral delivery challenges of hydrophilic polyphenolic acids.

In Vivo and In Vitro Neuroprotective Research Focused on Blood-Brain Barrier Integrity

Salvianolic acid A is uniquely suited for neuroprotection studies centered on the blood-brain barrier (BBB). Unlike its more abundant counterpart Sal B, Sal A has demonstrated a quantifiable ability to inhibit ischemia/reperfusion-induced upregulation of matrix metallopeptidase 9 (MMP-9) in vivo, an enzyme critical to BBB breakdown . This makes Sal A a critical reagent for mechanistic studies on cerebral ischemia, neuroinflammation, and drug delivery across the BBB.

Metabolic Stability and GI Tract Degradation Profiling of Natural Products

The well-characterized instability of salvianolic acid A under simulated gastrointestinal conditions—where it, along with Sal B, is metabolized into smaller phenolic acids like danshensu and caffeic acid prior to absorption [2]—positions Sal A as a valuable model compound for studying the presystemic metabolism of dietary polyphenols. Researchers investigating the bioavailability of natural products and the impact of gut microbiota on phenolic acid stability will find Sal A an essential and reproducible reference standard.

Quality Control and Analytical Method Development for Danshen-Based Formulations

As a specific and potent water-soluble marker compound from Danshen (Salvia miltiorrhiza), salvianolic acid A serves as a critical analytical reference standard for the quality control and standardization of herbal extracts and Traditional Chinese Medicine (TCM) formulations. Its reliable quantification via HPLC is essential for ensuring batch-to-batch consistency and for correlating specific pharmacological activities with the presence of individual salvianolic acid components, rather than relying on non-specific total phenolic content assays [3].

Quote Request

Request a Quote for Salvianolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.